molecular formula C16H13Cl2N3O4 B3906536 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide

2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide

Cat. No. B3906536
M. Wt: 382.2 g/mol
InChI Key: XRJZQPUWBVPWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide, also known as DMNPE-caged ATP, is a commonly used caged compound in scientific research. It is a photoactivatable ATP analog that is used to study ATP-dependent processes in living cells and tissues.

Mechanism of Action

2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP is a photoactivatable compound that can be activated by light. When exposed to UV light, the nitrobenzoyl group on 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP is cleaved, releasing ATP. This allows for precise spatial and temporal control of ATP release in living cells and tissues.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP has been shown to have a number of biochemical and physiological effects. It can induce muscle contraction, stimulate neurotransmitter release, and activate ion channels. 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP is its ability to provide precise spatial and temporal control of ATP release in living cells and tissues. This allows researchers to study ATP-dependent processes with high precision. However, there are also some limitations to using 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP. It can be toxic to cells at high concentrations, and it may not accurately mimic the physiological release of ATP in vivo.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP. One direction is to develop new caged compounds that can be activated by different wavelengths of light, allowing for more precise control of ATP release. Another direction is to study the effects of 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP on different cell types and tissues, and to investigate its potential therapeutic applications. Finally, researchers may also explore the use of 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP in combination with other photoactivatable compounds to study complex biological processes.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP is widely used in scientific research to study ATP-dependent processes in living cells and tissues. It is used to investigate the role of ATP in various biological processes such as muscle contraction, neurotransmitter release, and cell signaling. 2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide ATP is also used to study the kinetics and regulation of ATP-dependent enzymes and ion channels.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4/c1-9-2-3-11(6-14(9)21(23)24)16(22)25-20-15(19)7-10-4-5-12(17)8-13(10)18/h2-6,8H,7H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJZQPUWBVPWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide
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2-(2,4-dichlorophenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.